molecular formula C9H14 B096753 5-Ethylbicyclo[2.2.1]hept-2-ene CAS No. 15403-89-1

5-Ethylbicyclo[2.2.1]hept-2-ene

Cat. No. B096753
CAS RN: 15403-89-1
M. Wt: 122.21 g/mol
InChI Key: QHJIJNGGGLNBNJ-UHFFFAOYSA-N
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Patent
US04604490

Procedure details

In a 1000-ml stainless steel magnetic stirrer type autoclave in which the atmosphere had been replaced with nitrogen, 162 g of 1-butene and 198 g of dicyclopentadiene were placed, and the reaction was carried out at 170° C. for 25 hours. After the completion of the reaction, unreacted 1-butene was collected by a trap in a bath including dry ice and methanol. Afterward, the resultant reaction liquid was subjected to a vacuum distillation in order to recover 52 g of unreacted dicyclopentadiene and to obtain 97 g of 5-ethyl-2-norbornene and 8 g of a fraction of a boiling point of 87° C./1 mmHg. In this case, the amount of recovered 1-butene was 112 g. Therefore, in this Diels-Alder reaction, the conversion of 1-butene was 31% and the selectivity of 5-ethyl-2-norbornene to reacted 1-butene was 89%.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=CCC.[CH2:5]1[CH:9]2[CH:10]3[CH:14]=[CH:13][CH:12]([CH:8]2C=[CH:6]1)[CH2:11]3>>[CH2:5]([CH:9]1[CH2:8][CH:12]2[CH2:11][CH:10]1[CH:14]=[CH:13]2)[CH3:6]

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
C=CCC
Name
Quantity
198 g
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected by a trap in a bath
CUSTOM
Type
CUSTOM
Details
Afterward, the resultant reaction liquid
DISTILLATION
Type
DISTILLATION
Details
was subjected to a vacuum distillation in order
CUSTOM
Type
CUSTOM
Details
to recover 52 g of unreacted dicyclopentadiene

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
C(C)C1C2C=CC(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 97 g
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.